(Cyanomethyl)trimethylphosphanium iodide
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Overview
Description
(Cyanomethyl)trimethylphosphanium iodide is a chemical compound with the molecular formula C5H11INP. It is known for its utility in various chemical reactions and research applications. The compound is typically found in a solid form and is sensitive to air and moisture, requiring storage in a dark, inert atmosphere at room temperature .
Preparation Methods
The synthesis of (Cyanomethyl)trimethylphosphanium iodide involves a two-step process starting from chloroacetonitrile. The first step includes the reaction of chloroacetonitrile with trimethylphosphine to form (cyanomethyl)trimethylphosphonium chloride. This intermediate is then treated with sodium iodide to yield this compound . Industrial production methods are similar but scaled up to accommodate larger quantities and often involve more stringent purification processes to ensure high purity.
Chemical Reactions Analysis
(Cyanomethyl)trimethylphosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions: Typical reagents include sodium iodide, chloroacetonitrile, and trimethylphosphine.
Major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution reactions can yield a variety of phosphonium salts with different substituents.
Scientific Research Applications
(Cyanomethyl)trimethylphosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential biological activity.
Mechanism of Action
The mechanism of action of (Cyanomethyl)trimethylphosphanium iodide primarily involves its role as a nucleophilic reagent. The compound can donate its cyanomethyl group to various electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, particularly in the formation of carbon-phosphorus bonds .
Comparison with Similar Compounds
(Cyanomethyl)trimethylphosphanium iodide can be compared to other phosphonium salts such as:
(Cyanomethylene)trimethylphosphorane: Similar in structure but used in different types of reactions, particularly Mitsunobu-type reactions.
(Cyanomethyl)tributylphosphonium iodide: Another phosphonium salt with a bulkier substituent, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the ease with which it can be synthesized and handled under controlled conditions .
Properties
IUPAC Name |
cyanomethyl(trimethyl)phosphanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIMHJFVOMBCFX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)CC#N.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11INP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441120 |
Source
|
Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42843-99-2 |
Source
|
Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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